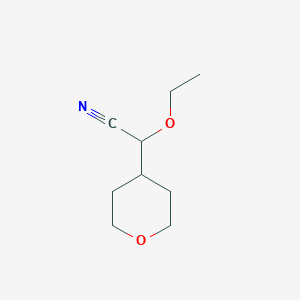

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

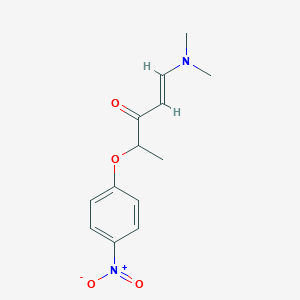

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has been found to possess interesting biological properties, making it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Ring Opening Reactions

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is involved in various synthesis and ring-opening reactions. For instance, it's used in the synthesis of 2-silabicyclo[2.1.0]pentane derivatives, which are important in organic chemistry for producing compounds like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, a 1-sila-4-cyclopentene-2-carboxylate, or an allyl(methoxysilyl)ketene. These compounds find applications in material science and pharmaceuticals (Maas et al., 2004).

Stable Carbonium Ions Study

This compound also plays a role in the study of stable carbonium ions. For example, 1-Methylcyclopentyl cation, a stable solution derived from 1-Methyl-1-chlorocyclopentane and related compounds, has been studied extensively. These studies provide insights into the stability and reactivity of carbonium ions, which are crucial in understanding organic reaction mechanisms (Olah et al., 1967).

Parallel Kinetic Resolution

Another application is in the parallel kinetic resolution of related compounds. This involves the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are significant in producing pharmaceuticals and agrochemicals (Davies et al., 2003).

Catalytic Reactions

This chemical is also involved in various catalytic reactions. For example, the additive-free catalytic system for hydrogenation of carboxylic acid esters to alcohols with a cobalt pincer catalyst precursor is a significant development in green chemistry. This method is more environmentally friendly and efficient compared to traditional processes (Yuwen et al., 2017).

Pharmaceutical Research

In pharmaceutical research, compounds like methyl thiophene-2-carboxylate, which can be synthesized from methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate, are used as synthetic equivalents in reactions promoted by samarium diiodide. This process aids in creating long-chain esters with remote hydroxyl and carboxyl groups, important in developing various pharmaceutical agents (Yang et al., 2000).

properties

IUPAC Name |

methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYZSWSTCZCQT-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)

![[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2839898.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)

![N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839908.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)